1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol
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Overview
Description
1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol is a chemical compound that features an imidazole ring attached to a phenyl group, which is further substituted with a methyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde and an amine.
Substitution on the Phenyl Ring: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethanol Group: The ethanol group can be introduced through a Grignard reaction, where a phenylmagnesium bromide reacts with ethylene oxide to form the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol undergoes several types of chemical reactions:
Reduction: The imidazole ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanone.
Reduction: Formation of this compound with a reduced imidazole ring.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . Additionally, the phenyl and ethanol groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Similar structure but with a nitro group instead of a methyl group.
2-(1-Methyl-1H-imidazol-2-yl)-ethanol: Similar structure but with a different substitution pattern on the imidazole ring.
Uniqueness
1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
CAS No. |
765229-54-7 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(5-imidazol-1-yl-2-methylphenyl)ethanol |
InChI |
InChI=1S/C12H14N2O/c1-9-3-4-11(7-12(9)10(2)15)14-6-5-13-8-14/h3-8,10,15H,1-2H3 |
InChI Key |
SDQXVTPJJDXALN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C2)C(C)O |
Origin of Product |
United States |
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